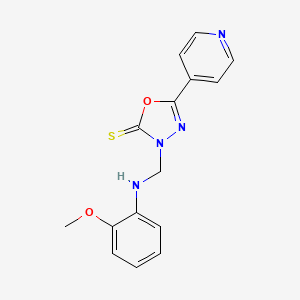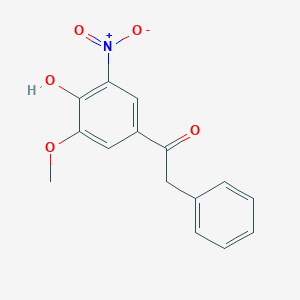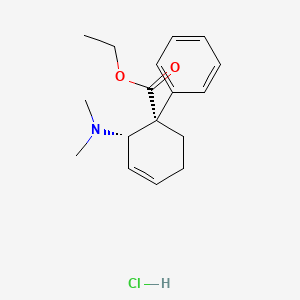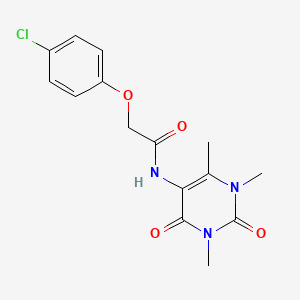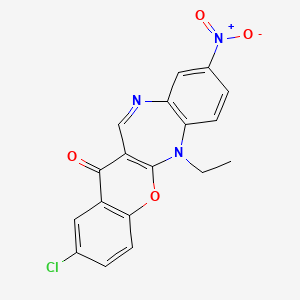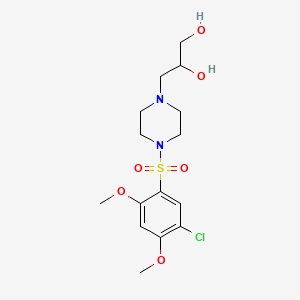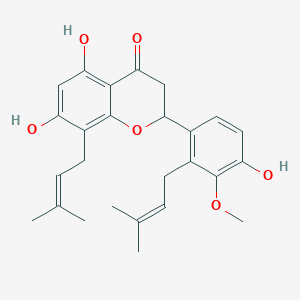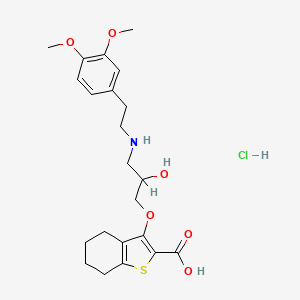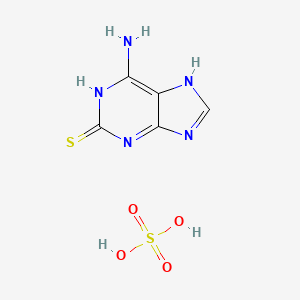
2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dihydro-2H-adenine-2-thione sulfate is a chemical compound with the molecular formula C5H7N5O4S2 and a molecular weight of 265.27018 g/mol . It is also known as 2-Thioadenine sulfate. This compound is a derivative of adenine, where the oxygen atom at the second position is replaced by a sulfur atom, forming a thione group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydro-2H-adenine-2-thione sulfate can be synthesized through the reaction of adenine with sulfur-containing reagents under specific conditions. One common method involves the reaction of adenine with hydrogen sulfide gas in the presence of a catalyst, such as iron or nickel, at elevated temperatures and pressures . The reaction proceeds as follows:
Adenine+H2S→1,7-Dihydro-2H-adenine-2-thione
The resulting 1,7-Dihydro-2H-adenine-2-thione is then treated with sulfuric acid to form the sulfate salt:
1,7-Dihydro-2H-adenine-2-thione+H2SO4→1,7-Dihydro-2H-adenine-2-thione sulfate
Industrial Production Methods
Industrial production of 1,7-Dihydro-2H-adenine-2-thione sulfate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydro-2H-adenine-2-thione sulfate undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like sodium borohydride.
Substitution: The thione group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides, acyl halides).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted adenine derivatives.
Scientific Research Applications
1,7-Dihydro-2H-adenine-2-thione sulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing adenine derivatives.
Biology: Studied for its potential role in biological processes involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2-Thioadenine: Similar structure but without the sulfate group.
6-Thioguanine: Another sulfur-containing purine derivative used in chemotherapy.
2-Mercaptoadenine: Contains a thiol group instead of a thione group.
Uniqueness
1,7-Dihydro-2H-adenine-2-thione sulfate is unique due to the presence of both the thione and sulfate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups are required .
Properties
CAS No. |
49722-97-6 |
|---|---|
Molecular Formula |
C5H7N5O4S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6-amino-1,7-dihydropurine-2-thione;sulfuric acid |
InChI |
InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
InChI Key |
FLNFWLBPIADEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


